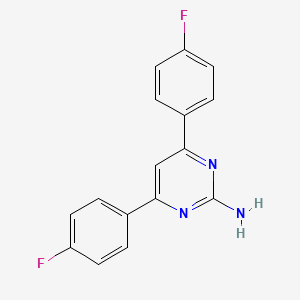

4,6-Bis(4-fluorophenyl)pyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-bis(4-fluorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3/c17-12-5-1-10(2-6-12)14-9-15(21-16(19)20-14)11-3-7-13(18)8-4-11/h1-9H,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNILGZEMZGTRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Bis 4 Fluorophenyl Pyrimidin 2 Amine and Its Analogs

Conventional Synthetic Approaches

Conventional methods for the synthesis of 4,6-diarylpyrimidin-2-amines have traditionally relied on the cyclocondensation of a three-carbon synthon with a guanidine (B92328) source. These methods are often robust and provide reliable access to the target compounds.

Condensation Reactions Utilizing Chalcones and Amidines/Urea

A cornerstone in the synthesis of 4,6-disubstituted-2-aminopyrimidines is the reaction between an α,β-unsaturated ketone (chalcone) and guanidine. nih.govresearchgate.net This approach, a variation of the well-known Biginelli reaction, involves the condensation of a chalcone (B49325), which serves as the C-C-C backbone, with guanidine hydrochloride or similar amidine sources in the presence of a base. researchgate.netresearchgate.net

The reaction typically proceeds by a Michael addition of the guanidine to the chalcone, followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the pyrimidine (B1678525) ring. The use of different substituted chalcones and guanidines allows for the synthesis of a wide array of pyrimidine derivatives. For instance, the reaction of a chalcone derived from a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) with guanidine hydrochloride in the presence of a base like sodium hydroxide (B78521) leads to the formation of the corresponding 2-amino-4,6-diarylpyrimidine. researchgate.net Microwave-assisted synthesis has been shown to be an effective method for this transformation, often resulting in shorter reaction times and improved yields compared to conventional heating. researchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Method | Yield (%) |

| Substituted Chalcone | Guanidine Hydrochloride | NaOH | Ethanol (B145695) | Conventional | Good |

| Substituted Chalcone | Guanidine Hydrochloride | NaOH | Solvent-free | Microwave | Excellent |

One-Pot Multicomponent Reaction Strategies

To enhance synthetic efficiency, one-pot multicomponent reactions (MCRs) have been developed for the synthesis of 2-aminopyrimidines. These reactions combine multiple starting materials in a single reaction vessel to form the final product in a cascade of transformations, avoiding the need for isolation of intermediates.

An efficient one-pot method involves the reaction of an aromatic aldehyde, an aromatic ketone, and guanidine carbonate under solvent-free conditions in the presence of sodium hydroxide. researchgate.net This approach is lauded for its simplicity and short reaction times. Another notable MCR is a three-component transformation involving an α-cyanoketone, a carboxaldehyde, and a guanidine, which proceeds through a sequence of condensation, nucleophilic addition, cyclization, and spontaneous aromatization to yield 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles in moderate to excellent yields. nih.gov

| Component 1 | Component 2 | Component 3 | Catalyst/Reagent | Conditions | Product Type |

| Aromatic Aldehyde | Aromatic Ketone | Guanidine Carbonate | NaOH | Solvent-free | 2-Amino-4,6-diarylpyrimidine |

| α-Cyanoketone | Carboxaldehyde | Guanidine | - | One-pot sequence | 2-Amino-4,6-disubstitutedpyrimidine-5-carbonitrile |

Oxidative Annulation Methodologies for Pyrimidine Ring Formation

More recent advancements in pyrimidine synthesis involve oxidative annulation strategies. These methods often utilize transition-metal catalysts or other oxidizing agents to construct the pyrimidine ring from simpler precursors.

One such approach involves a cascade reaction of oxidative dehydrogenation, annulation, and oxidative aromatization. This method allows for the direct β-C(sp³)-H functionalization of saturated ketones, which then undergo annulation with amidines to form the pyrimidine ring. nih.gov This strategy offers an alternative to traditional condensation reactions and expands the scope of accessible pyrimidine derivatives. While specific examples for the direct synthesis of 4,6-bis(4-fluorophenyl)pyrimidin-2-amine via this method are not extensively detailed, the general principle provides a powerful tool for the synthesis of related 4,6-diaryl-substituted pyrimidines.

Advanced Derivatization Techniques

Once the 2-aminopyrimidine (B69317) core is synthesized, advanced derivatization techniques can be employed to introduce further structural diversity. These methods are crucial for fine-tuning the properties of the molecule for various applications.

Suzuki Cross-Coupling Reactions for Aryl Substitutions

The Suzuki cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, particularly for the introduction of aryl or heteroaryl substituents. In the context of pyrimidine synthesis, this reaction is often used to introduce aryl groups at specific positions on the pyrimidine ring.

For example, starting from a di- or tetrachloropyrimidine, selective Suzuki cross-coupling reactions can be performed to introduce aryl groups sequentially. The reaction of 2,4-dichloropyrimidines with arylboronic acids or esters in the presence of a palladium catalyst can yield 2-aryl-4-chloropyrimidines, which can then undergo a second Suzuki coupling to introduce a different aryl group at the 4-position. figshare.com This stepwise approach allows for the synthesis of unsymmetrically substituted diarylpyrimidines. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yields.

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Product |

| 2,4-Dichloropyrimidine | Arylboronic Acid | Pd Catalyst/Ligand | 2-Aryl-4-chloropyrimidine |

| 4,6-Dichloropyrimidine | Arylboronic Acid | Pd Catalyst/Ligand | 4-Aryl-6-chloropyrimidine |

Post-Synthetic Functional Group Transformations

Following the construction of the core this compound structure, further modifications can be made to the existing functional groups. These transformations can alter the electronic and steric properties of the molecule, which is essential for SAR studies.

The 2-amino group of the pyrimidine ring is a common site for derivatization. It can undergo a variety of reactions, such as acylation, alkylation, and the formation of ureas or thioureas. For instance, reaction with isothiocyanates can lead to the formation of the corresponding N-(pyrimidin-2-yl)thiourea derivatives. researchgate.net

Furthermore, the pyrimidine ring itself can be subject to functionalization. While the electron-deficient nature of the pyrimidine ring makes electrophilic substitution challenging, nucleophilic aromatic substitution (SNAr) reactions are more facile, especially if leaving groups like halogens are present at the 2, 4, or 6 positions. The introduction of other functional groups can also be achieved through various modern synthetic methods, providing access to a wide range of analogs for biological evaluation. nih.govrsc.org A synthetic platform for the C2-selective amination of pyrimidines has been described, which proceeds through pyrimidinyl iminium salt intermediates, allowing for the introduction of various amine products. nih.govresearchgate.net

Sustainable Chemistry Protocols in Pyrimidine Synthesis

The development of sustainable synthetic methods for pyrimidine-based compounds is driven by the twelve principles of green chemistry. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, the implementation of one-pot multicomponent reactions, and the application of reusable and environmentally benign catalysts. These approaches often lead to shorter reaction times, higher yields, and simpler purification processes.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering rapid and efficient heating. mdpi.comrsc.org For the synthesis of 2-amino-4,6-diarylpyrimidines, a class of compounds analogous to this compound, microwave irradiation has been successfully employed. nih.govnih.gov A common route involves the condensation of a chalcone intermediate with a guanidine salt. nih.gov

One notable environmentally friendly approach describes a one-pot, solvent-free synthesis of 2-amino-4,6-diaryl pyrimidines using microwave irradiation. mdpi.com In this method, the reaction between a substituted chalcone and guanidine nitrate (B79036) is carried out on a solid support of basic alumina, which also acts as a catalyst. mdpi.com This solvent-free method eliminates the need for volatile and often toxic organic solvents, significantly reducing the environmental impact of the synthesis. mdpi.com The reaction times are dramatically reduced, and the product yields are often improved compared to conventional heating methods. researchgate.net

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for pyrimidine synthesis. Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. semanticscholar.org The synthesis of various heterocyclic compounds, including pyrimidines, has been successfully achieved using this technique, often in aqueous media, further enhancing the green credentials of the process. semanticscholar.orgrsc.org

A combined ultrasound-assisted microwave synthesis has been developed for the preparation of 2-amino-4,6-diaryl pyrimidines. rsc.orgorgsyn.org This dual approach utilizes ultrasound for the initial solvation of reactants, followed by microwave irradiation to drive the heterocyclization reaction. rsc.orgorgsyn.org The use of ethanol as a solvent, which is considered a greener alternative to many other organic solvents, adds to the sustainability of this protocol. rsc.orgorgsyn.org This combined methodology has been shown to provide moderate to good yields in a significantly shorter time frame compared to conventional methods. rsc.orgorgsyn.org

One-Pot Multicomponent Reactions:

While a specific one-pot synthesis for this compound is not extensively detailed in the reviewed literature, the general principles of MCRs are applicable. An iron(III)- and iodide-promoted one-pot synthesis of pyrimidines from biomass-derived alkyl lactates, ammonium (B1175870) iodide, and aldehydes represents a highly sustainable approach, utilizing earth-abundant metals and renewable feedstocks. rsc.org

Green Catalysis:

The use of green catalysts is a cornerstone of sustainable chemistry. These catalysts are typically characterized by high activity, selectivity, reusability, and low toxicity. For the synthesis of pyrimidine derivatives, a variety of green catalysts have been explored.

A reusable nano-catalyst, NiFe₂O₄@SiO₂Pr@glucose amine, has been employed for the synthesis of 4,6-bisarylpyrimidin-2(1H)-ones. This catalyst facilitates the reaction with high yields and can be easily recovered and reused multiple times without a significant loss of activity, making the process more economical and environmentally friendly. Similarly, silver nanoparticles (AgNPs) have been used as an efficient and economical green nanocatalyst for the one-pot, three-component synthesis of pyrimidonaphthyridine derivatives in an aqueous ethanol mixture.

The following table summarizes representative sustainable synthetic protocols for 2-amino-4,6-diarylpyrimidines and related structures, which could be adapted for the synthesis of this compound.

| Precursors | Reagents & Conditions | Product Type | Yield (%) | Reference |

| Chalcones, Guanidine nitrate | Basic alumina, Microwave, Solvent-free | 2-Amino-4,6-diaryl pyrimidines | High | mdpi.com |

| Chalcones, Guanidine hydrochloride | Zinc chloride, Microwave | Aminopyrimidine compounds | 33-56 | rsc.org |

| Enones, Guanidine hydrochloride | NaOH, Ethanol, Ultrasound then Microwave | 2-Amino-4,6-diaryl pyrimidines | Moderate to Good | rsc.orgorgsyn.org |

| Aldehydes, Ketones, Urea | Sulfamic acid, Solvent-free | 4,6-Diarylpyrimidin-2(1H)-ones | High | mdpi.com |

| Aldehydes, Ketones, Urea | NiFe₂O₄@SiO₂Pr@glucose amine, Solvent-free | 4,6-Bisarylpyrimidin-2(1H)-ones | High |

These examples highlight the significant progress made in developing sustainable synthetic routes to complex heterocyclic molecules like this compound and its analogs. The adoption of these green chemistry principles is crucial for the future of chemical synthesis, ensuring both efficiency and environmental responsibility.

Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopic Analyses

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine, the FT-IR spectrum is expected to exhibit several characteristic peaks. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations from the phenyl and pyrimidine (B1678525) rings would likely be observed between 3000 and 3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1500-1650 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration of the fluorophenyl groups is predicted to be in the 1150-1250 cm⁻¹ range.

Illustrative FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3450, ~3350 | Medium | N-H stretching (asymmetric and symmetric) |

| ~3070 | Medium-Weak | Aromatic C-H stretching |

| ~1620 | Strong | C=N stretching (pyrimidine ring) |

| ~1590 | Strong | C=C stretching (aromatic rings) |

| ~1500 | Strong | C=C stretching (aromatic rings) |

| ~1230 | Strong | C-F stretching |

| ~840 | Strong | C-H out-of-plane bending (para-substituted phenyl) |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic rings are expected to produce strong signals. The pyrimidine ring breathing mode, a symmetric vibration of the entire ring, should also be a prominent feature. While C-F bonds can be observed, they are typically weaker in Raman spectra compared to FT-IR.

Illustrative Raman Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3070 | Medium | Aromatic C-H stretching |

| ~1610 | Very Strong | Aromatic C=C stretching (in-phase) |

| ~1590 | Strong | Aromatic C=C stretching |

| ~1000 | Strong | Pyrimidine ring breathing mode |

| ~800 | Medium | Phenyl ring breathing mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. For this compound, the spectrum would show distinct signals for the amine protons, the pyrimidine proton, and the protons on the two fluorophenyl rings. The amine protons (NH₂) would likely appear as a broad singlet. The single proton on the pyrimidine ring (at the 5-position) would be a singlet in the aromatic region. The protons on the para-fluorophenyl rings would appear as two doublets (or more complex multiplets due to fluorine coupling), representing the protons ortho and meta to the fluorine atom.

Illustrative ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | Doublet of Doublets | 4H | Protons ortho to pyrimidine on phenyl rings |

| ~7.20 | Doublet of Doublets | 4H | Protons meta to pyrimidine on phenyl rings |

| ~7.00 | Singlet | 1H | Pyrimidine C5-H |

| ~5.30 | Broad Singlet | 2H | -NH₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be expected for each unique carbon atom. The carbon atoms of the pyrimidine ring would appear at characteristic chemical shifts, with the carbon attached to the amine group (C2) being significantly shifted. The carbons of the fluorophenyl rings would show signals in the aromatic region, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (¹JCF).

Illustrative ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | Pyrimidine C4/C6 |

| ~163 (d, ¹JCF ≈ 250 Hz) | Phenyl C-F |

| ~161 | Pyrimidine C2 |

| ~133 (d, ³JCF ≈ 8 Hz) | Phenyl C-C(pyrimidine) |

| ~130 (d, ²JCF ≈ 8 Hz) | Phenyl C-H (ortho to F) |

| ~116 (d, ²JCF ≈ 22 Hz) | Phenyl C-H (meta to F) |

| ~105 | Pyrimidine C5 |

Note: 'd' denotes a doublet due to carbon-fluorine coupling.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₆H₁₁F₂N₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 283.10 g/mol ). High-resolution mass spectrometry would provide a more precise mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of small molecules such as HCN or HF, and the cleavage of the bonds connecting the phenyl rings to the pyrimidine core, leading to characteristic fragment ions.

Illustrative Mass Spectrometry Data for this compound

| m/z | Possible Fragment Identity |

| 283 | [M]⁺ (Molecular ion) |

| 264 | [M - F]⁺ or [M - NH₃]⁺ |

| 188 | [M - C₆H₄F]⁺ |

| 122 | [C₆H₄FN₂]⁺ |

| 95 | [C₆H₄F]⁺ |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a key technique to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be expected to exhibit characteristic absorption bands arising from π → π* and n → π* transitions within the aromatic pyrimidine and fluorophenyl rings. The presence of the amino group and the fluorine substituents would influence the position and intensity of these bands.

Analysis of related pyrimidine derivatives suggests that the primary absorption maxima would likely occur in the UV region. The specific wavelengths (λmax) and molar absorptivity coefficients (ε) would provide insights into the conjugation and electronic environment of the molecule.

Table 1: Expected UV-Vis Spectral Data for this compound (Note: This table is predictive and not based on published experimental data for the title compound.)

| Solvent | λmax (nm) | Transition |

|---|---|---|

| Ethanol (B145695) | Not Available | π → π* |

| Chloroform | Not Available | π → π* |

| Acetonitrile | Not Available | n → π* |

Solid-State Structural Elucidation

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray diffraction techniques, which provide invaluable information on conformation and intermolecular interactions.

Table 2: Predicted Crystallographic Data for this compound (Note: This table is predictive and not based on published experimental data for the title compound.)

| Parameter | Value |

|---|---|

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular interactions. For a molecule containing hydrogen, fluorine, and nitrogen atoms, significant contributions from H···H, H···F/F···H, and N···H/H···N contacts would be expected.

The crystal packing of this compound would be stabilized by a network of intermolecular interactions. The amino group is a potent hydrogen bond donor, and the nitrogen atoms of the pyrimidine ring are hydrogen bond acceptors, making N-H···N hydrogen bonds highly probable. nih.gov Furthermore, weak C-H···F hydrogen bonds are often observed in the crystal structures of fluorinated organic compounds.

The presence of multiple aromatic rings suggests the likelihood of π-π stacking interactions, where the electron-rich pyrimidine and fluorophenyl rings of adjacent molecules align. The centroid-to-centroid distances and slip angles of these interactions would be key parameters in describing the crystal packing. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is instrumental in predicting the properties of molecules like 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a molecule like this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the amino group, while the LUMO would likely be distributed over the pyrimidine and the electron-withdrawing fluorophenyl rings. The precise energy values of the HOMO, LUMO, and the energy gap would be determined through DFT calculations.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Predicted Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Note: Specific values are not available in the searched literature and would require dedicated DFT calculations. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). nih.gov

For this compound, the most negative potential (red/yellow) is expected to be located around the nitrogen atoms of the pyrimidine ring and the amino group, as well as the fluorine atoms, due to their high electronegativity. The hydrogen atoms of the amino group and the phenyl rings would exhibit a positive potential (blue). This analysis helps in understanding how the molecule would interact with other chemical species.

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

The vibrational spectrum of this compound would show characteristic peaks for the C-F stretching, N-H stretching of the amino group, C=N and C=C stretching of the pyrimidine ring, and various bending and deformation modes of the aromatic rings. A good correlation between the calculated and experimental spectra would validate the computational method used.

Table 2: Predicted and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | - | - |

| C-H Aromatic Stretch | - | - |

| C=N Stretch (pyrimidine) | - | - |

| C=C Stretch (aromatic) | - | - |

| C-F Stretch | - | - |

| Note: Specific values are not available in the searched literature and would require dedicated computational and experimental work. |

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).

Table 3: Hypothetical Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | - |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | - |

| Electrophilicity Index (ω) | μ² / (2η) | - |

| Note: Specific values are not available in the searched literature and would require dedicated DFT calculations. |

Advanced Quantum Chemical Studies

Beyond standard DFT calculations, more advanced quantum chemical studies could provide further insights into the behavior of this compound. These could include:

Time-Dependent DFT (TD-DFT): To simulate the electronic absorption spectra (UV-Vis) and study the nature of electronic transitions.

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of chemical bonds and non-covalent interactions within the molecule.

Molecular Dynamics (MD) Simulations: To study the conformational dynamics of the molecule over time, particularly in different solvent environments.

These advanced methods would offer a more complete picture of the molecule's properties and behavior at the quantum level. However, to date, such studies on this compound have not been reported in the accessible scientific literature.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. nih.govnih.gov This analysis partitions the molecular wavefunction into localized orbitals, such as lone pairs and bonds, allowing for the quantification of electron density transfer between them. For pyrimidine derivatives, NBO analysis can elucidate the electronic interactions between the pyrimidine core and its substituents. sciety.org In the case of this compound, an NBO analysis would be expected to reveal significant delocalization of electron density from the electron-donating amino group and the phenyl rings into the electron-deficient pyrimidine ring. The perturbation energies calculated in an NBO analysis would quantify these donor-acceptor interactions. nih.gov

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Topology

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses that provide a visual and quantitative description of electron pairing and localization in a molecule. researchgate.netniscpr.res.in These methods are instrumental in characterizing covalent bonds and lone pairs. researchgate.netniscpr.res.in An ELF analysis of this compound would map regions of high electron localization, corresponding to the core, bonding, and non-bonding electrons. Similarly, LOL analysis, which is based on the gradient of localized orbitals, would offer a complementary perspective on the bonding characteristics. researchgate.net These analyses for pyrimidine derivatives can provide deep insights into their electronic structure. nih.gov

Charge Transfer Characteristics

Intramolecular charge transfer (ICT) is a critical phenomenon in many functional molecules, influencing their photophysical properties. nih.govacs.org In pyrimidine derivatives, the presence of electron-donating and electron-accepting groups can lead to significant ICT upon photoexcitation. nih.govacs.orgnih.gov For this compound, the amino group acts as an electron donor, while the pyrimidine ring and the electronegative fluorine atoms on the phenyl rings act as electron acceptors. This arrangement suggests that the molecule could exhibit ICT characteristics, which would be highly dependent on solvent polarity. acs.org The study of its absorption and emission spectra in different solvents would be necessary to confirm and quantify this behavior.

Thermodynamic Parameters (e.g., Enthalpy, Entropy, Heat Capacity)

Thermodynamic parameters such as enthalpy, entropy, and heat capacity are fundamental properties that govern the stability and reactivity of a compound. These parameters can be calculated using computational methods, often as a function of temperature. flvc.orgyoutube.comlibretexts.org The heat capacity, for instance, describes how much energy is required to raise the temperature of the substance and can be determined at constant volume (Cv) or constant pressure (Cp). libretexts.orgyoutube.com For this compound, these calculations would provide crucial data for understanding its behavior in different thermal conditions. However, specific experimental or calculated thermodynamic data for this compound are not currently published.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. cardiff.ac.uknih.govmdpi.commdpi.com For pyrimidine derivatives, which are known to exhibit a wide range of biological activities, docking studies are crucial for identifying potential therapeutic targets and optimizing lead compounds. nih.govresearchgate.net A molecular docking study of this compound against various biological targets could reveal its potential as an inhibitor or modulator of specific proteins. Such a study would predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the active site of the target.

In Silico Assessment of Molecular Descriptors Relevant to Bioactivity

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govnih.govresearchgate.net These predictions are based on the molecular structure and a variety of calculated molecular descriptors. For pyrimidine derivatives, in silico ADMET prediction can help to identify potential liabilities early in the drug discovery process, saving time and resources. nih.gov An in silico assessment of this compound would involve calculating descriptors such as molecular weight, lipophilicity (logP), topological polar surface area, and the number of hydrogen bond donors and acceptors. These descriptors would then be used to predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity.

Academic Research Applications and Potential Research Avenues

Medicinal Chemistry Research

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netijpsjournal.com The structural features of 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine make it a compelling candidate for investigation in several areas of medicinal chemistry.

Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For 2-aminopyrimidine (B69317) derivatives, SAR studies have revealed key structural determinants for activity.

Research on a series of 2-amino-4,6-diarylpyrimidine derivatives has shown that the nature and substitution pattern of the aryl groups at the C-4 and C-6 positions, as well as substituents on the 2-amino group, significantly impact their biological effects. tandfonline.comrsc.org For instance, in studies of 2-amino-4,6-diarylpyrimidines as inhibitors of ABL1 kinase for chronic myeloid leukemia, the substitution on the benzaldehyde (B42025) and acetophenone (B1666503) precursors used in the synthesis was found to be critical for antiproliferative activity. rsc.org Specifically, combining certain substituted benzaldehydes and acetophenones at the C-4 and C-6 positions of the pyrimidine ring led to enhanced activity against the K562 cancer cell line. rsc.org

In the case of this compound, the presence of fluorine atoms at the para-position of both phenyl rings is a key feature. Fluorine is a bioisostere of a hydrogen atom but possesses high electronegativity and can participate in hydrogen bonding, which can influence binding affinity to biological targets. nih.gov SAR studies on related 2-arylamino-4-aryl-pyrimidines as PAK1 inhibitors revealed that halogen substitution on the pyrimidine core can enhance inhibitory potency. nih.gov Therefore, a potential research avenue would be to synthesize analogues of this compound with different substitution patterns on the phenyl rings to elucidate the role of the fluorine atoms and their position on biological activity.

Table 1: Illustrative SAR data for related 2-Aminopyrimidine Derivatives

| Compound Analogue | Modification | Observed Activity Change | Reference |

|---|---|---|---|

| 2-amino-4,6-diarylpyrimidines | Varied substituents on aryl rings | Significant impact on α-glucosidase and α-amylase inhibition. tandfonline.com | tandfonline.com |

| 2-arylamino-4-aryl-pyrimidines | Bromide at 5-position of pyrimidine | Potent PAK1 inhibition. nih.gov | nih.gov |

| 2-amino-4,6-diarylpyrimidines | Substituents on C-4 and C-6 aryl rings | Modulated anti-proliferative activity against K562 cancer cells. rsc.org | rsc.org |

Design and Exploration of Pyrimidine Scaffolds for Enzyme Modulation

The pyrimidine core is a privileged scaffold for the design of enzyme inhibitors. mdpi.comresearchgate.net Numerous pyrimidine-based drugs target enzymes such as kinases and reductases. nih.govresearchgate.net The 2-aminopyrimidine moiety, in particular, is a key pharmacophore in several approved kinase inhibitors. mdpi.com

Derivatives of 2-amino-4,6-diarylpyrimidine have been investigated as potent inhibitors of various enzymes. For example, a series of these compounds demonstrated significant inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to the management of diabetes. tandfonline.comnih.gov Another study showed that 4,6-diaryl-2-pyrimidinamine derivatives could act as anti-breast cancer agents by inhibiting VEGFR-2. nih.gov

Given these precedents, this compound could be explored as a potential modulator of various enzymes. Molecular docking studies on related compounds have helped to understand the binding interactions within the active sites of enzymes. tandfonline.comnih.gov Such in silico studies could be a starting point to predict the potential targets for this compound and to guide the design of more potent and selective inhibitors. For instance, docking studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have provided insights into their binding with CDK2/4/6 kinases. nih.gov

Table 2: Enzyme Inhibition by Structurally Related Pyrimidine Derivatives

| Enzyme Target | Pyrimidine Derivative Class | Reported IC50/Ki Values | Reference |

|---|---|---|---|

| α-glucosidase | 2-amino-4,6-diarylpyrimidines | IC50 values ranging from 0.087 to 1.952 µM. tandfonline.com | tandfonline.com |

| α-amylase | 2-amino-4,6-diarylpyrimidines | IC50 values ranging from 0.189 to 2.451 µM. tandfonline.com | tandfonline.com |

| Glutathione Reductase (GR) | 4-amino-2,6-dichloropyrimidine | Ki value of 0.979 µM. juniperpublishers.comjuniperpublishers.com | juniperpublishers.comjuniperpublishers.com |

| β-Glucuronidase | 2-aminopyrimidine derivatives | IC50 as low as 2.8 µM for some derivatives. mdpi.comnih.gov | mdpi.comnih.gov |

| VEGFR-2 | 4,6-diaryl-2-pyrimidinamine derivatives | Significant inhibition of phosphorylation. nih.gov | nih.gov |

Investigation of Molecular Interactions with Biological Receptors

The ability of the pyrimidine ring to form hydrogen bonds and engage in π-π stacking interactions makes it an effective scaffold for binding to biological receptors. nih.gov The 2-amino group and the nitrogen atoms in the pyrimidine ring of this compound can act as hydrogen bond donors and acceptors, respectively. The two fluorophenyl rings can participate in hydrophobic and aromatic interactions.

Molecular docking and dynamics simulations are powerful tools to investigate these interactions at an atomic level. nih.govnih.gov For example, molecular docking studies of 2-amino-4,6-diarylpyrimidine derivatives in the active sites of α-glucosidase and α-amylase have revealed key binding modes. tandfonline.com Similarly, docking studies of pyridopyrimidine derivatives into the active site of the COX-2 enzyme have elucidated their binding interactions. nih.gov Such computational approaches could be applied to this compound to identify potential biological receptors and to understand the structural basis for its activity. This knowledge would be invaluable for the rational design of more potent and specific ligands.

Catalytic Applications

Beyond medicinal chemistry, pyrimidine derivatives have emerged as versatile molecules in the field of catalysis, serving as ligands for transition metals and participating in various organic transformations.

Pyrimidine Derivatives as Ligands in Transition Metal Catalysis

The nitrogen atoms in the pyrimidine ring can coordinate with transition metals, making pyrimidine derivatives attractive as ligands in catalysis. researchgate.net The specific geometry and electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyrimidine ring.

Research has shown that pyrimidine-based ligands can be used in various catalytic reactions. For instance, a ruthenium complex supported by a bidentate P^N ligand has been shown to catalyze the synthesis of pyrimidines via acceptorless dehydrogenative coupling. acs.org Theoretical studies on pyrimidine-derived carbenes as ligands for transition-metal complexes have highlighted their exceptional ligand properties, including high metal-ligand binding energies and significant electron donation. acs.org These properties make them promising for use in various catalytic transformations. acs.org

The compound this compound, with its multiple nitrogen atoms, has the potential to act as a ligand for various transition metals. Future research could involve the synthesis and characterization of metal complexes of this compound and the evaluation of their catalytic activity in reactions such as cross-coupling, hydrogenation, and oxidation.

Role in Organic Synthesis Transformations

Pyrimidine derivatives are not only products of organic synthesis but can also play a role in facilitating chemical transformations. growingscience.comresearchgate.net The pyrimidine ring system is a key building block in the synthesis of a wide range of more complex molecules. chemicalbook.comoup.com The functional groups on the pyrimidine ring can be modified through various reactions, such as nucleophilic and electrophilic substitutions, to generate a library of compounds. chemicalbook.com

The 2-aminopyrimidine moiety is a particularly useful synthon. researchgate.netiaea.org For example, 2-aminopyrimidines can be used as starting materials for the synthesis of fused heterocyclic systems like imidazopyrimidines and triazolopyrimidines. mdpi.com The compound this compound could serve as a key intermediate for the synthesis of novel, highly substituted pyrimidine derivatives with potential applications in materials science or as new pharmaceutical agents. The reactivity of the amino group and the phenyl rings could be exploited to introduce further chemical diversity.

Materials Science Research

The unique molecular architecture of this compound, which combines a pyrimidine core with fluorinated phenyl rings, makes it a compound of significant interest in the field of materials science. The presence of the electron-deficient pyrimidine ring and the electron-withdrawing fluorine atoms suggests that this compound may possess valuable optical and electronic properties. Research into structurally similar 2-aminopyrimidine derivatives has paved the way for exploring the potential of this specific molecule in various advanced applications.

Development of Pyrimidine-Based Fluorescent Molecules and Fluorophores

Pyrimidine derivatives are recognized for their utility as fluorescent molecules and fluorophores. The core pyrimidine structure can be readily functionalized, allowing for the tuning of its photophysical properties. The synthesis of 2-amino-4,6-diarylpyrimidines is often achieved through the condensation of appropriately substituted chalcones with guanidine (B92328), a method that offers a versatile route to a wide array of derivatives. vjs.ac.vnresearchgate.netrsc.org This synthetic accessibility is crucial for the systematic development of new fluorescent materials.

The introduction of fluorophenyl groups at the 4 and 6 positions of the pyrimidin-2-amine scaffold is a strategic design choice. Fluorine substitution is a known strategy in materials science to enhance properties such as thermal stability and to modulate electronic characteristics. emerginginvestigators.org Computational studies on fluorinated pyrimidines suggest that the high electronegativity of fluorine can significantly influence the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn governs its absorption and emission properties. emerginginvestigators.org While direct experimental data on the fluorescence of this compound is not extensively documented in publicly available literature, research on analogous compounds provides valuable insights. For instance, studies on other 2-amino-4,6-diarylpyrimidines have demonstrated their fluorescent capabilities. researchgate.net

The development of novel pyrimidine-based fluorophores is an active area of research, with potential applications in sensing, imaging, and as components in organic light-emitting diodes (OLEDs). The inherent fluorescence of the pyrimidine core, combined with the electronic effects of the bis(4-fluorophenyl) substitution, positions this compound as a promising candidate for the design of new and efficient fluorophores.

Exploration of Optical Properties and Tunability

The optical properties of pyrimidine derivatives, including their absorption and emission wavelengths, quantum yields, and Stokes shifts, are highly dependent on their molecular structure. The presence of the two nitrogen atoms in the pyrimidine ring makes it an electron-accepting moiety. When combined with electron-donating or electron-withdrawing substituents, a "push-pull" system can be created, leading to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is often associated with strong fluorescence and solvatochromism, where the emission color changes with the polarity of the solvent.

Computational studies on similar pyrimidine derivatives have been employed to predict their nonlinear optical (NLO) properties. rsc.orgrsc.org These studies suggest that pyrimidine-based molecules can exhibit significant third-order nonlinear susceptibility, making them interesting for applications in photonics and optoelectronics. rsc.org

To illustrate the potential optical properties of this compound, the following table presents representative photophysical data from a closely related compound, 4-(4-(dimethylamino)phenyl)-6-phenylpyrimidin-2-amine, which showcases the characteristic fluorescence of this class of molecules.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm⁻¹) | Quantum Yield (Φf) |

| Toluene | 421 | 514 | 4369 | 0.012 |

| Dichloromethane | 431 | 555 | 5135 | 0.010 |

| Acetonitrile | 425 | 545 | 5288 | 0.001 |

| Methanol | 422 | 548 | 5589 | 0.0004 |

This data is for the analogous compound 4-(4-(dimethylamino)phenyl)-6-phenylpyrimidin-2-amine and is intended to be illustrative of the potential properties of this compound. Data sourced from a study on the photophysical properties of a similar 2-aminopyrimidine derivative. researchgate.net

Potential in Advanced Functional Materials

The promising optical properties of pyrimidine derivatives make them attractive building blocks for the creation of advanced functional materials. Their application in organic light-emitting diodes (OLEDs) is a particularly active area of research. nih.gov In OLEDs, pyrimidine-based compounds can function as emitters, hosts, or electron-transporting materials due to their electronic characteristics.

The structural features of this compound, including its likely planar conformation and the presence of nitrogen and fluorine atoms, could facilitate strong intermolecular interactions in the solid state. These interactions can influence crystal packing and, consequently, the material's bulk properties, such as charge mobility and emission efficiency. The investigation of the solid-state luminescence of this compound would be a critical step in assessing its suitability for applications in solid-state lighting and displays.

Furthermore, the ability of the pyrimidine nitrogen atoms to coordinate with metal ions opens up the possibility of using this compound as a ligand for the synthesis of luminescent metal complexes. Such complexes could exhibit enhanced photophysical properties, including phosphorescence, which is highly desirable for achieving high efficiency in OLEDs.

The exploration of this compound in the context of advanced functional materials represents a promising research avenue. Its synthesis from readily available precursors and the potential for tunable photophysical properties make it a compelling target for further investigation in materials chemistry.

Future Research Directions

Innovations in Synthetic Methodologies and Process Development

Future research into the synthesis of 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine and its derivatives is poised to focus on enhancing efficiency, sustainability, and scalability. While traditional methods for pyrimidine (B1678525) synthesis often involve lengthy reaction times and the use of hazardous reagents, modern approaches are shifting towards greener and more cost-effective alternatives. nih.gov

Key areas for future development include:

Microwave-Assisted and Ultrasound-Induced Synthesis: These techniques have the potential to significantly shorten reaction times and improve yields in the synthesis of pyrimidine derivatives. nih.govnih.gov Exploring these methods for the condensation reactions that form the pyrimidine core of this compound could lead to more efficient production processes.

Multicomponent Reactions (MCRs): MCRs, which involve the combination of three or more reactants in a single step to form a complex product, offer a streamlined approach to synthesizing highly functionalized pyrimidines. nih.gov The development of a one-pot synthesis for this compound and its analogs would represent a significant advancement in terms of process economy and waste reduction.

Catalyst Innovation: The exploration of novel and reusable catalysts is a crucial avenue for sustainable synthesis. nih.gov Research into solid-supported catalysts or biocatalysts for pyrimidine ring formation could offer environmentally benign alternatives to traditional methods.

Flow Chemistry: Continuous flow processes can provide better control over reaction parameters, leading to higher purity and more consistent product quality. Adapting the synthesis of this compound to a flow chemistry setup could be beneficial for large-scale production.

Solvent-Free and Green Solvent Approaches: Minimizing or replacing hazardous organic solvents is a core principle of green chemistry. nih.govnih.gov Investigating solvent-free reaction conditions or the use of biodegradable ionic liquids could substantially reduce the environmental impact of synthesizing this compound. nih.gov

| Synthetic Method | Potential Advantages for this compound |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields |

| Ultrasound-Induced Synthesis | Enhanced reaction kinetics, improved product purity |

| Multicomponent Reactions | Increased efficiency, reduced waste, atom economy |

| Flow Chemistry | Scalability, precise process control, improved safety |

| Green Catalysis | Reduced environmental impact, catalyst reusability |

Integration of Advanced Computational Modeling for Predictive Studies

Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel compounds based on the this compound scaffold. In silico methods can provide valuable insights into the structure-activity relationships (SAR) and predict the properties of new derivatives before their synthesis, thereby saving time and resources. mdpi.comtandfonline.com

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models can help in predicting the biological activity of new analogs of this compound. tandfonline.comnih.gov These models can identify key molecular descriptors that correlate with desired properties, guiding the design of more potent and selective compounds.

Molecular Docking Simulations: For applications in medicinal chemistry, molecular docking can elucidate the binding modes of this compound derivatives with their biological targets. mdpi.comtandfonline.com This information is critical for understanding the mechanism of action and for designing molecules with improved binding affinity and specificity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between the compound and its target protein, offering deeper insights into the stability of the complex and the role of individual amino acid residues. tandfonline.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico ADMET profiling is essential for the early-stage assessment of the drug-like properties of new compounds. tandfonline.com Predictive models can help to identify potential liabilities, allowing for the optimization of pharmacokinetic and toxicological profiles.

Interdisciplinary Explorations in Chemical Biology and Advanced Materials

The unique properties of this compound make it a promising candidate for a range of interdisciplinary applications, extending beyond its traditional use in medicinal chemistry.

Emerging areas of research include:

Chemical Probes for Biological Systems: The presence of fluorine atoms in the structure makes this compound suitable for ¹⁹F NMR studies. nih.gov This allows for the non-invasive monitoring of its interactions with biological macromolecules, making it a potential chemical probe for studying cellular processes.

Advanced Materials with Tailored Photophysical Properties: Diarylpyrimidine derivatives have been investigated for their fluorescent properties. acs.org By modifying the aryl substituents on the pyrimidine core of this compound, it may be possible to tune its emission characteristics for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. acs.org

Development of Novel Fluorophores: The "plug-and-play" approach, where different aromatic groups are substituted at the 4 and 6 positions of the 2-aminopyrimidine (B69317) core, allows for the fine-tuning of photophysical properties. acs.org This modular strategy can be applied to this compound to create a library of fluorophores with diverse emission profiles. acs.org

| Interdisciplinary Application | Potential of this compound |

| Chemical Biology | Use as a ¹⁹F NMR probe to study biomolecular interactions. |

| Materials Science | Development of novel organic electronic materials with tunable photophysical properties. |

| Bio-imaging | Design of new fluorescent probes for cellular imaging applications. |

Development of Novel Pyrimidine-Based Scaffolds

The this compound core serves as an excellent starting point for the development of novel and more complex pyrimidine-based scaffolds with enhanced biological activities or material properties.

Future research in this area will likely involve:

Scaffold Hopping and Bioisosteric Replacement: These strategies are employed in drug design to identify new core structures with improved properties. acs.orgresearchgate.net For instance, replacing the phenyl rings with other aromatic or heteroaromatic systems could lead to compounds with different biological targets or improved pharmacokinetic profiles. The pyrimidine core itself could also be replaced by a bioisosteric equivalent to explore new chemical space. acs.org

Functionalization at Multiple Positions: Strategic modification of the pyrimidine scaffold at the 2, 4, 5, and 6 positions allows for the generation of diverse libraries of compounds. nih.gov This enables a comprehensive exploration of the structure-activity relationship and the optimization of interactions with biological targets. nih.govnih.gov

Creation of Fused Heterocyclic Systems: Fusing the pyrimidine ring with other heterocyclic systems can lead to the creation of rigid and conformationally constrained molecules. This can result in higher binding affinities and selectivities for specific biological targets.

The continued exploration of this compound and its derivatives holds significant promise for advancements in both medicine and materials science. The future research directions outlined here provide a roadmap for unlocking the full potential of this versatile chemical scaffold.

Q & A

Q. What are the recommended synthetic routes for 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling to introduce fluorophenyl groups. For example, analogous pyrimidine derivatives are synthesized using multistep protocols starting with halogenated intermediates, achieving yields between 7–24% depending on substituent reactivity . Optimization strategies include:

- Temperature control : Maintaining 60–80°C during coupling reactions to balance kinetics and side-product formation.

- Catalyst selection : Using palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency.

- Purification : Employing column chromatography or recrystallization to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns on the pyrimidine ring and fluorine-induced deshielding effects. For similar fluorinated pyrimidines, aromatic protons resonate at δ 7.2–8.5 ppm, while NH₂ groups appear at δ 5.5–6.0 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Elemental analysis : Verifies C, H, N percentages (±0.3% deviation from theoretical values) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific hazard data for this compound is limited, general precautions for fluorinated aromatic amines include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Waste disposal : Collect residues in sealed containers for incineration at approved facilities .

Advanced Research Questions

Q. How can computational methods like DFT or reaction path search algorithms improve the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., density functional theory) predict electronic properties and regioselectivity for functionalization. For example:

Q. What experimental design strategies (e.g., factorial design) are suitable for optimizing reaction conditions?

A 2³ factorial design can systematically vary factors like temperature, catalyst loading, and solvent polarity. For analogous triazine syntheses, this approach reduced optimization time by 40% and identified solvent polarity as the most influential factor (p < 0.05) . Data analysis via ANOVA ensures statistical robustness.

Q. How should researchers resolve contradictions between experimental and theoretical data (e.g., NMR shifts vs. computational predictions)?

- Validation steps :

Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on NMR chemical shifts.

Cross-check computational parameters (e.g., solvent model accuracy in DFT).

Use complementary techniques like X-ray crystallography to confirm molecular geometry .

- Case study : Discrepancies in NH₂ proton shifts for similar compounds were traced to intermolecular hydrogen bonding, resolved using variable-temperature NMR .

Methodological Guidance for Data Management

Q. What software tools are recommended for managing spectroscopic and reactivity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.